molecular formula C11H11NO2 B1333580 2-(5-Acetyl-2-methoxyphenyl)acetonitrile CAS No. 403499-85-4

2-(5-Acetyl-2-methoxyphenyl)acetonitrile

Cat. No.: B1333580
CAS No.: 403499-85-4
M. Wt: 189.21 g/mol
InChI Key: VPXDJSHZSNQEKJ-UHFFFAOYSA-N
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Description

2-(5-Acetyl-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of acetonitrile, featuring a methoxy group and an acetyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl cyanide with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the cyanide group is introduced to the aromatic ring, followed by acetylation.

Reaction Conditions:

    Reagents: 2-methoxybenzyl cyanide, acetyl chloride, pyridine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(5-Acetyl-2-methoxyphenyl)acetonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and acetyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzyl cyanide
  • 2-Acetylphenylacetonitrile
  • 2-Methoxyphenylacetonitrile

Uniqueness

2-(5-Acetyl-2-methoxyphenyl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and acetyl groups on the aromatic ring distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and a candidate for drug development.

Properties

IUPAC Name

2-(5-acetyl-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)9-3-4-11(14-2)10(7-9)5-6-12/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDJSHZSNQEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368732
Record name (5-acetyl-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403499-85-4
Record name (5-acetyl-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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